N-Acetyl-3-methylhistidine is an acylated derivative of the amino acid 3-methylhistidine, which is a biomarker associated with muscle protein breakdown and dietary protein intake. This compound is gaining attention in metabolic studies due to its potential role in understanding muscle metabolism, particularly in conditions such as cachexia and sarcopenia.
N-Acetyl-3-methylhistidine is primarily derived from the metabolism of 3-methylhistidine, which is found in dietary proteins, especially those from animal sources. The presence of this metabolite in biological fluids such as serum or urine can provide insights into protein catabolism in humans and other animals .
The synthesis of N-acetyl-3-methylhistidine typically involves the acetylation of 3-methylhistidine. This can be achieved through various chemical methods, including:
The reaction conditions may vary based on the method used, including temperature, solvent choice, and reaction time. For example, direct acetylation often requires anhydrous conditions to prevent hydrolysis of reagents. The resulting product can be purified using techniques such as chromatography to achieve a high degree of purity suitable for analytical applications .
N-Acetyl-3-methylhistidine has a molecular formula of C_10H_12N_2O_2 and a molecular weight of approximately 196.21 g/mol. The structure consists of a histidine backbone with an additional methyl group at the third carbon position and an acetyl group attached to the nitrogen atom.
The chemical structure can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to determine bond angles and distances accurately.
N-Acetyl-3-methylhistidine can undergo various chemical reactions typical for amino acids and their derivatives:
The stability of N-acetyl-3-methylhistidine in biological systems is influenced by pH, temperature, and the presence of enzymes that may catalyze its conversion back to its parent amino acid or further metabolites .
The mechanism by which N-acetyl-3-methylhistidine exerts its effects primarily involves its role as a marker for muscle protein turnover. When proteins are broken down in muscle tissue, 3-methylhistidine is released into circulation. The acetylated form may influence metabolic pathways by modulating enzyme activity related to protein metabolism or serving as a substrate for further biochemical reactions.
Studies have indicated that higher levels of N-acetyl-3-methylhistidine correlate with increased muscle protein breakdown, making it a valuable biomarker in clinical settings for assessing muscle health .
Relevant analyses using techniques like mass spectrometry have confirmed its identity and purity in biological samples .
N-Acetyl-3-methylhistidine is utilized primarily in research related to:
The compound's ability to reflect changes in muscle protein turnover makes it a critical tool for researchers investigating metabolic health and nutritional interventions .
N-Acetyl-3-methylhistidine (NAc3MH) is an acetylated derivative of the modified amino acid 3-methylhistidine (3-MH), formed post-translationally in actin and myosin. As an emerging biomarker of muscle proteolysis, NAc3MH bridges multiple physiological domains—from protein catabolism to disease pathophysiology. Despite its detection in biological systems decades ago, fundamental questions persist about its enzymatic regulation, tissue-specific production, and clinical utility. This review synthesizes current knowledge on NAc3MH’s metabolic context, biomarker applications, and critical research imperatives needed to translate laboratory findings into clinical practice.
NAc3MH (chemical formula: C₉H₁₃N₃O₃; IUPAC name: (2S)-2-acetamido-3-(1-methyl-1H-imidazol-5-yl)propanoic acid) belongs to the N-acyl aromatic amino acid subclass. Its structure comprises a methylated imidazole ring derived from histidine, linked to an acetyl group at the α-amino position (Table 1) [1] [5]. Unlike non-methylated N-acylhistidines, methylation at the imidazole ring’s 3-position blocks reutilization for protein synthesis, directing 3-MH toward acetylation or excretion [7]. In mammals, acetylation occurs primarily in the liver and kidneys via N-acetyltransferase enzymes (NATs), though the specific isoforms involved remain unidentified [5] [7].
NAc3MH is a terminal metabolite in 3-MH catabolism. After myofibrillar protein degradation releases 3-MH, >85% undergoes acetylation to NAc3MH in rats, followed by renal excretion. Humans exhibit similar pathways, with studies confirming minimal oxidation of 3-MH and predominant urinary excretion of NAc3MH (~95% within 48 hours) [7] [10]. Key biological associations include:
Table 1: Structural and Metabolic Properties of N-Acetyl-3-methylhistidine
Property | Value/Description | Reference |
---|---|---|
Chemical Formula | C₉H₁₃N₃O₃ | [1] |
Molecular Weight | 211.22 g/mol | [1] |
IUPAC Name | (2S)-2-acetamido-3-(1-methyl-1H-imidazol-5-yl)propanoic acid | [1] |
Biosynthetic Site | Liver, Kidneys | [7] |
Primary Metabolic Fate | Renal excretion (>95% within 48h in humans) | [7] |
Key Associations | Prostate cancer, serum retinol, muscle catabolism | [1] [6] |
As a proxy for myofibrillar proteolysis, NAc3MH circumvents limitations of its precursor 3-MH:
Accurate NAc3MH quantification requires methodological rigor:
Table 2: NAc3MH Detection Methods and Applications
Method | Sample Type | Key Advantage | Limitation |
---|---|---|---|
GC-MS | Urine, Plasma | High specificity for acetylated derivatives | Requires derivatization |
LC-MS/MS | Plasma, Serum | Simultaneous quantification of 3-MH/NAc3MH | Matrix interference in serum |
Isotopic Decay (D₃-3-MH) | Spot Urine | Eliminates need for prolonged meat restriction | Cost of deuterated tracers |
Immunoassays | Plasma | High-throughput screening | Cross-reactivity with histidines |
Figure 1: Impact of Endotoxemia on 3-MH Acetylation in Rats
| Group | Total 3-MH Excretion (μg/48h) | % Non-Acetylated 3-MH | |-------------|-------------------------------|------------------------| | Control | 331 ± 126 | 12.7 ± 3.9% | | LPS-6mg | 470 ± 136* | 19.8 ± 8.0%* | | LPS-12mg | 557 ± 171* | 39.9 ± 12.8%* |
*p < 0.05 vs control [2]
Despite progress, four gaps impede clinical translation:
Table 3: Key Research Priorities for N-Acetyl-3-methylhistidine
Priority Area | Key Objective | Expected Impact |
---|---|---|
Enzyme Identification | Characterize NAT isoforms acetylating 3-MH | Enable pharmacological modulation of acetylation |
Tissue-Specific Mapping | Quantify NAc3MH production in non-skeletal tissues | Refine biomarker specificity for muscle |
Mechanistic Links to Retinoids | Define molecular interactions with retinol pathways | Uncover roles in cell differentiation |
Inter-Species Studies | Compare acetylation kinetics across mammals | Improve translational models |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: